6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate is a complex organic compound with the molecular formula C30H20N2O2. It belongs to the class of phenazine derivatives, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate typically involves the condensation of 5-hydroxybenzo[a]phenazine-6-carbaldehyde with 4-methylbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Phenazine derivatives, including this compound, are investigated for their antimicrobial, antitumor, and antioxidant activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, influencing redox reactions within cells. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to various biological outcomes .
Comparison with Similar Compounds
6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A blue pigment with antibiotic properties.
What sets this compound apart is its unique structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C30H20N2O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(6-phenylbenzo[a]phenazin-5-yl) 4-methylbenzoate |
InChI |
InChI=1S/C30H20N2O2/c1-19-15-17-21(18-16-19)30(33)34-29-23-12-6-5-11-22(23)27-28(26(29)20-9-3-2-4-10-20)32-25-14-8-7-13-24(25)31-27/h2-18H,1H3 |
InChI Key |
JUQQLMSXOGCQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=NC4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.